molecular formula C6H4F2IN B1314946 4,5-Difluoro-2-iodoaniline CAS No. 847685-01-2

4,5-Difluoro-2-iodoaniline

Cat. No.: B1314946
CAS No.: 847685-01-2
M. Wt: 255 g/mol
InChI Key: XBOMEOMTVVEEDW-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-iodoaniline: is an organic compound with the molecular formula C6H4F2IN . It is a derivative of aniline, where two fluorine atoms are substituted at the 4th and 5th positions, and an iodine atom is substituted at the 2nd position on the benzene ring.

Safety and Hazards

4,5-Difluoro-2-iodoaniline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Iodination of 3,4-Difluoroaniline: One common method involves the iodination of 3,4-difluoroaniline. In this process, 3,4-difluoroaniline is suspended in water, and sodium bicarbonate is added. Iodine is then introduced to the mixture, which is stirred at ambient temperature.

    Use of N-Iodosuccinimide: Another method involves the use of N-iodosuccinimide in anhydrous dichloromethane under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for 4,5-difluoro-2-iodoaniline are not extensively documented, the above synthetic routes can be scaled up for industrial applications, ensuring proper handling and safety measures due to the involvement of iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4,5-Difluoro-2-iodoaniline can undergo various substitution reactions, particularly nucleophilic substitutions, due to the presence of halogen atoms.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium bicarbonate and iodine are commonly used.

    Oxidation and Reduction: Standard oxidizing and reducing agents can be employed, depending on the desired transformation.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation and Reduction Products: These reactions can yield different oxidation states of the compound or its derivatives.

Mechanism of Action

The mechanism of action of 4,5-difluoro-2-iodoaniline is largely dependent on its application. In chemical synthesis, it acts as a reactive intermediate, participating in various reactions to form more complex molecules. In potential pharmaceutical applications, its mechanism would involve interactions with specific molecular targets, although detailed studies are required to elucidate these pathways .

Comparison with Similar Compounds

  • 4-Fluoro-2-iodoaniline
  • 3,4-Difluoroaniline
  • 2-Iodoaniline

Comparison:

Properties

IUPAC Name

4,5-difluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOMEOMTVVEEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479448
Record name 4,5-Difluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847685-01-2
Record name 4,5-Difluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-difluoro-2-iodoaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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